molecular formula C13H18N2O2 B8465792 4-[(4-Acetylpiperazin-1-yl)methyl]phenol

4-[(4-Acetylpiperazin-1-yl)methyl]phenol

Cat. No.: B8465792
M. Wt: 234.29 g/mol
InChI Key: PHSTWBMNDFFUOL-UHFFFAOYSA-N
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Description

4-[(4-Acetylpiperazin-1-yl)methyl]phenol is a synthetic organic compound featuring a phenol moiety linked via a methylene group to a 4-acetylpiperazine ring. This structure combines the hydrogen-bonding capability of the phenolic hydroxyl group with the conformational flexibility and hydrogen-bond acceptor properties of the acetylated piperazine. It is widely utilized in medicinal chemistry as a pharmacophore or intermediate, particularly in kinase inhibitors and cytotoxic agents . Its synthesis typically involves amidation and deprotection steps, as demonstrated in the preparation of urea derivatives targeting cellular pathways .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13(17)5-3-12/h2-5,17H,6-10H2,1H3

InChI Key

PHSTWBMNDFFUOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

The acetyl group at the 4-position of the piperazine ring is critical for activity. Key comparisons include:

Acetyl vs. Alkyl Substituents
  • 4-(4-Methylpiperazin-1-yl)phenol: The methyl group is smaller and less polar than acetyl, which may decrease metabolic stability. Such analogs are less common in high-potency drug candidates .
Acetyl vs. Acyl/Sulfonyl Substituents
  • 4-Benzoylpiperazin-1-yl and 4-(4-Chlorobenzoyl)piperazin-1-yl Derivatives : These bulkier substituents significantly reduce cytotoxic potency. For example, in PI3K inhibitors, the IC₅₀ of the acetyl derivative (compound 9 ) against HCT116 cells is 1.84 µM, whereas benzoyl (compound 29 ) and 4-chlorobenzoyl (compound 34 ) analogs show IC₅₀ values of 42.36 µM and 25.38 µM, respectively .
  • 4-(Methylsulfonyl)piperazin-1-yl Derivatives : Sulfonyl groups increase polarity but reduce potency. Compound 43 (methylsulfonyl) has an IC₅₀ of 15.2 µM against A549 cells, while its 4-methylphenylsulfonyl analog (compound 48 ) is even less active (IC₅₀ = 28.7 µM) .
Flexible vs. Rigid Substituents
  • 4-(3-Morpholinopropyl)piperazin-1-yl Derivatives: Introducing a flexible morpholinopropyl group (compounds 49–53) aims to enhance binding through conformational adaptability.

Substituent Position and Linker Modifications

  • Phenolic Hydroxyl Position: Moving the hydroxyl group from the para position (as in 4-[(4-acetylpiperazin-1-yl)methyl]phenol) to meta or ortho positions can disrupt hydrogen-bonding networks, as seen in analogs like 4-(1-acetylpiperazin-4-yl)phenol .
  • Methylene Linker Replacement: Replacing the methylene bridge with ether or carbonyl groups (e.g., tert-butyl 4-(3-nitrophenoxy)butanoate) alters spatial orientation and electronic properties, impacting target engagement .

Pharmacological and Biochemical Data

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

Compound Substituent IC₅₀ (HCT116 cells, µM) IC₅₀ (A549 cells, µM) Reference
9 4-Acetylpiperazin-1-yl 1.84 2.15
29 4-Benzoylpiperazin-1-yl 42.36 48.91
34 4-(4-Cl-Benzoyl)piperazin-1-yl 25.38 30.45
43 4-(Methylsulfonyl)piperazin-1-yl 15.2 18.7

Key Findings:

  • The acetyl group optimizes potency by balancing electron-withdrawing effects and steric bulk.
  • Larger substituents (benzoyl, sulfonyl) hinder binding, likely due to steric clashes or reduced solubility.

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